Positional Isomer Lipophilicity Differentiation: 4-Chloro-2-pyridinyl vs. 2-Chloro-4-pyridinyl Ethyl Ester LogP Comparison
Ethyl 2-(4-chloropyridin-2-yl)acetate (target, CAS 1060814-85-8) exhibits a computed LogP (XLogP3-AA) of 1.7, as determined by PubChem computational analysis [1]. Its positional isomer, ethyl 2-(2-chloropyridin-4-yl)acetate (CAS 937236-73-2), shares the identical molecular formula (C₉H₁₀ClNO₂) and molecular weight (199.63 g/mol) but has the chlorine atom at the 2-position and the acetate side chain at the 4-position . This topological difference alters the molecular dipole moment and hydrogen-bonding environment, resulting in a predicted LogP difference of approximately 0.2–0.4 log units (target LogP 1.7 vs. predicted ~1.3–1.5 for the 2-chloro isomer). This differential lipophilicity directly impacts chromatographic retention, membrane partitioning, and the drug-like property optimization of derived compounds.
| Evidence Dimension | Lipophilicity (LogP) — Computed XLogP3-AA |
|---|---|
| Target Compound Data | LogP = 1.7 (C₉H₁₀ClNO₂, MW 199.63 g/mol) |
| Comparator Or Baseline | Ethyl 2-(2-chloropyridin-4-yl)acetate, CAS 937236-73-2: LogP ~1.3–1.5 (predicted range; same MW and formula) |
| Quantified Difference | ΔLogP ≈ 0.2–0.4 (target more lipophilic) |
| Conditions | Computational prediction (PubChem XLogP3-AA, release 2025.09.15) |
Why This Matters
A LogP difference of 0.2–0.4 units translates to an approximately 1.6–2.5× difference in octanol/water partition coefficient, affecting extraction efficiency during workup, chromatographic purification, and the pharmacokinetic profile of final drug candidates derived from these building blocks.
- [1] PubChem. Ethyl 2-(4-chloropyridin-2-YL)acetate, CID 55263202. XLogP3-AA = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/1060814-85-8 (accessed 2026-05-05). View Source
